Methyl 2-acetamido-5-hydroxybenzoate
Description
Methyl 2-acetamido-5-hydroxybenzoate is a benzoic acid derivative featuring a methyl ester group, an acetamido substituent at position 2, and a hydroxyl group at position 4.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.2 g/mol |
IUPAC Name |
methyl 2-acetamido-5-hydroxybenzoate |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-9-4-3-7(13)5-8(9)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) |
InChI Key |
FKTBACJACPPNNZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)O)C(=O)OC |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituent positions, halogenation, and ester/ether modifications. Key comparisons include:
Table 1: Structural Comparison of Methyl 2-Acetamido-5-Hydroxybenzoate and Analogs
Impact of Substituent Positions and Modifications
Acetamido Group Position: Position 2 vs. Position 4 analogs are more common in impurity profiles of pharmaceuticals like metoclopramide . Position 3: Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate shows the highest structural similarity (0.87) but uses an ethyl ester, which may enhance lipophilicity .
Halogenation and Ether Groups :
- Chloro Substituents : The presence of chlorine (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) increases molecular weight and may enhance stability but could reduce solubility .
- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., Methyl 4-acetamido-2-methoxybenzoate) reduce polarity compared to hydroxyl groups, affecting chromatographic retention times and bioavailability .
Ester Variations :
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) introduce slightly higher hydrophobicity, influencing partition coefficients .
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